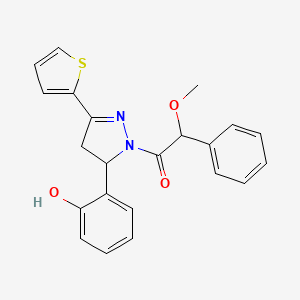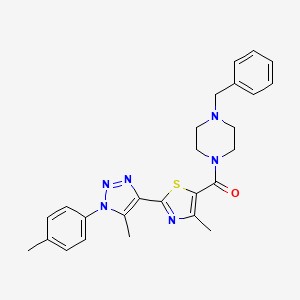![molecular formula C7H13NO2 B2896544 2-[Cyclobutyl(methyl)amino]acetic acid CAS No. 1497315-37-3](/img/structure/B2896544.png)
2-[Cyclobutyl(methyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Cyclobutyl(methyl)amino]acetic acid is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol It is a derivative of glycine, where the amino group is substituted with a cyclobutyl(methyl)amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclobutyl(methyl)amino]acetic acid typically involves the reaction of cyclobutylamine with methyl bromoacetate, followed by hydrolysis. The reaction conditions often require a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-[Cyclobutyl(methyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, cyanides, or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
2-[Cyclobutyl(methyl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[Cyclobutyl(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl(methyl)amino group can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Glycine: The simplest amino acid, which serves as a precursor for many other compounds.
N-Methylglycine (Sarcosine): A derivative of glycine with a methyl group attached to the nitrogen atom.
Cyclobutylamine: A primary amine with a cyclobutyl group attached to the nitrogen atom.
Uniqueness
2-[Cyclobutyl(methyl)amino]acetic acid is unique due to the presence of both a cyclobutyl and a methyl group attached to the amino acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-[cyclobutyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(5-7(9)10)6-3-2-4-6/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQBSGYZQHUSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2896461.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate](/img/structure/B2896464.png)



![6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2896471.png)



![3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2896479.png)
![Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate](/img/structure/B2896480.png)

![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896484.png)
